molecular formula C16H16ClN5OS B2524916 2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide CAS No. 1182062-56-1

2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B2524916
CAS No.: 1182062-56-1
M. Wt: 361.85
InChI Key: XOLWAFRJZBUEBB-UHFFFAOYSA-N
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Description

The compound “2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a phenyl ring with a chlorine substituent. The molecule also contains a sulfanyl group (-SH), an acetamide group (-CONH2), and a cyclopentyl group with a nitrile (-CN) substituent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazole ring and the phenyl ring are both aromatic, contributing to the stability of the molecule. The electronegative chlorine, oxygen, nitrogen, and sulfur atoms would create regions of high electron density .


Chemical Reactions Analysis

The reactivity of this compound would depend on the conditions and the reagents used. The presence of the acetamide group and the triazole ring could potentially allow for various chemical transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar functional groups and aromatic rings would likely make it relatively polar and potentially capable of participating in various types of intermolecular interactions .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could be vast and would depend on its intended use. If it shows promising activity in preliminary studies, it could be further optimized and studied for potential applications in areas such as medicinal chemistry .

Properties

IUPAC Name

2-[[4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5OS/c17-12-4-3-5-13(8-12)22-11-19-21-15(22)24-9-14(23)20-16(10-18)6-1-2-7-16/h3-5,8,11H,1-2,6-7,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLWAFRJZBUEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CSC2=NN=CN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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